N'-(1-(4-Nitrophenyl)ethylidene)-2-(2-thienyl)acetohydrazide
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Overview
Description
N’-(1-(4-Nitrophenyl)ethylidene)-2-(2-thienyl)acetohydrazide is an organic compound that features a nitrophenyl group, a thienyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-Nitrophenyl)ethylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation of 4-nitroacetophenone with 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(4-Nitrophenyl)ethylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
N’-(1-(4-Nitrophenyl)ethylidene)-2-(2-thienyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N’-(1-(4-Nitrophenyl)ethylidene)-2-(2-thienyl)acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl and thienyl groups can play a crucial role in binding to these targets, while the acetohydrazide moiety may be involved in forming hydrogen bonds or other interactions.
Comparison with Similar Compounds
Similar Compounds
N’-(1-(4-Nitrophenyl)ethylidene)-2-(2-furyl)acetohydrazide: Similar structure but with a furyl group instead of a thienyl group.
N’-(1-(4-Nitrophenyl)ethylidene)-2-(2-pyridyl)acetohydrazide: Contains a pyridyl group instead of a thienyl group.
Uniqueness
N’-(1-(4-Nitrophenyl)ethylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of both the nitrophenyl and thienyl groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C14H13N3O3S |
---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H13N3O3S/c1-10(11-4-6-12(7-5-11)17(19)20)15-16-14(18)9-13-3-2-8-21-13/h2-8H,9H2,1H3,(H,16,18)/b15-10+ |
InChI Key |
FRYSKWVISHUORX-XNTDXEJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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